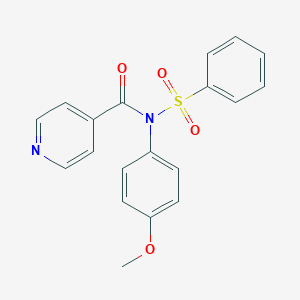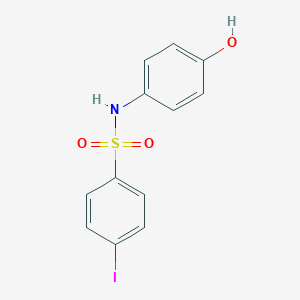
N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as INM-176, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for the study of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its use in therapeutic applications. Additionally, studies could focus on the development of new analogs of this compound to improve its efficacy and reduce any potential side effects. Furthermore, studies could explore the potential of this compound as a combination therapy with other drugs for various diseases.
Méthodes De Synthèse
N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 4-methoxyaniline to form N-isonicotinoyl-4-methoxyaniline. This intermediate is then reacted with benzenesulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to have antibacterial and antifungal properties.
Propriétés
Formule moléculaire |
C19H16N2O4S |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16N2O4S/c1-25-17-9-7-16(8-10-17)21(19(22)15-11-13-20-14-12-15)26(23,24)18-5-3-2-4-6-18/h2-14H,1H3 |
Clé InChI |
HSLCNXOIWZILLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
